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molecular formula C16H15BrCl2N2O3 B8437030 Tert-butyl [3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate

Tert-butyl [3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate

Cat. No. B8437030
M. Wt: 434.1 g/mol
InChI Key: NWFYDEHBNZYRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404856B2

Procedure details

To a degassed solution of tert-butyl [3-(3-bromo-5-chlorophenoxy)-4-chloropyridin-2-yl]carbamate (651 mg, 1.50 mmol) in NMP (7 mL) was added palladium tetrakistriphenylphosphine (260 mg, 0.225 mmol) and zinc cyanide (176 mg, 1.50 mmol) and heated to 100° C. for 20 minutes. After this time, the mixture was allowed to cool to room temperature and partitioned between water (20 mL) and ethyl acetate (2×50 mL). The combined organic extracts were washed with water (20 mL), dried over MgSO4, filtered and the solvent removed in vacuo. This residue was dissolved in TFA for 10 minutes and then the solvent was removed in vacuo. This residue was partitioned between NaHCO3 (50 mL) and ethyl acetate (2×50 mL). The combined extracts were dried over MgSO4, filtered and the solvent removed in vacuo. This residue was purified by chromatography using silica gel column (120 g) and eluting with a gradient of 0-50% EtOAc in CH2Cl2 to provide the title compound. LRMS (M+1): 279.8.
Quantity
651 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
176 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:21]=[C:22]([Cl:24])[CH:23]=1)[O:5][C:6]1[C:7]([NH:13]C(=O)OC(C)(C)C)=[N:8][CH:9]=[CH:10][C:11]=1[Cl:12].[CH3:25][N:26]1C(=O)CCC1>[C-]#N.[Zn+2].[C-]#N>[NH2:13][C:7]1[C:6]([O:5][C:4]2[CH:3]=[C:2]([CH:23]=[C:22]([Cl:24])[CH:21]=2)[C:25]#[N:26])=[C:11]([Cl:12])[CH:10]=[CH:9][N:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
651 mg
Type
reactant
Smiles
BrC=1C=C(OC=2C(=NC=CC2Cl)NC(OC(C)(C)C)=O)C=C(C1)Cl
Name
palladium tetrakistriphenylphosphine
Quantity
260 mg
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
zinc cyanide
Quantity
176 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between water (20 mL) and ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
This residue was dissolved in TFA for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
This residue was partitioned between NaHCO3 (50 mL) and ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
This residue was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of 0-50% EtOAc in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1OC=1C=C(C#N)C=C(C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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